molecular formula C7H7BrClNO2S B12994988 2-Bromo-4-chloro-6-methylbenzenesulfonamide

2-Bromo-4-chloro-6-methylbenzenesulfonamide

Cat. No.: B12994988
M. Wt: 284.56 g/mol
InChI Key: IZBIYQVGXRTXGI-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7BrClNO2S It is a derivative of benzenesulfonamide, featuring bromine, chlorine, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide .

Industrial Production Methods

Industrial production of 2-Bromo-4-chloro-6-methylbenzenesulfonamide may involve large-scale sulfonation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-Bromo-4-chloro-6-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide drugs, which inhibit enzymes like dihydropteroate synthase in bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of substituents, which confer specific chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, while the sulfonamide group provides potential biological activity .

Properties

Molecular Formula

C7H7BrClNO2S

Molecular Weight

284.56 g/mol

IUPAC Name

2-bromo-4-chloro-6-methylbenzenesulfonamide

InChI

InChI=1S/C7H7BrClNO2S/c1-4-2-5(9)3-6(8)7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)

InChI Key

IZBIYQVGXRTXGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N)Br)Cl

Origin of Product

United States

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